2-Iodo-4-thiophen-2-yl-pyridine
Description
Significance of Pyridine (B92270) and Thiophene (B33073) Substructures in Advanced Organic Synthesis and Functional Materials Development
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry and materials science. rsc.orgnih.gov Its presence is integral to the function of numerous FDA-approved drugs, where it can enhance solubility, act as a hydrogen bond acceptor, and serve as a bioisosteric replacement for other functional groups. researchgate.netnih.gov The nitrogen atom in the pyridine ring imparts unique electronic properties and allows for a variety of chemical modifications, making it a versatile building block in drug design. nih.govresearchgate.net Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties. nih.govresearchgate.net
Similarly, thiophene, a five-membered sulfur-containing aromatic heterocycle, is a privileged structure in drug discovery and the development of organic electronic materials. nih.gov The sulfur atom in thiophene influences the molecule's electronic properties and can participate in non-covalent interactions with biological targets. Thiophene derivatives are known for their broad range of biological activities, including anticancer and anti-inflammatory effects. nih.govnih.gov In the realm of materials science, the thiophene ring is a fundamental component of many organic semiconductors and conducting polymers due to its ability to facilitate charge transport. nih.gov
The combination of pyridine and thiophene moieties within a single molecular framework, as seen in 2-Iodo-4-thiophen-2-yl-pyridine, creates a scaffold with a rich chemical space and the potential for synergistic effects, making it a highly attractive target for the development of novel functional molecules.
Strategic Importance of Halogenated Heterocyclic Precursors as Building Blocks for Molecular Complexity
Halogenated heterocyclic compounds, such as this compound, are of paramount strategic importance in organic synthesis. The presence of a halogen atom, particularly iodine, on the pyridine ring provides a reactive handle for a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. nih.govyoutube.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen. nih.govacs.org
The carbon-iodine bond is the most reactive among the carbon-halogen bonds, often allowing for milder reaction conditions and broader substrate scope in cross-coupling reactions. nih.gov This reactivity enables synthetic chemists to use iodo-substituted heterocycles as versatile precursors to introduce a wide variety of substituents, thereby rapidly building molecular complexity and generating libraries of compounds for screening in drug discovery and materials science applications. acs.orgrsc.org The site-selective functionalization of polyhalogenated heterocycles further enhances their utility, allowing for the stepwise and controlled construction of highly substituted and complex molecular architectures. nih.gov
The iodo-substituent in this compound thus serves as a key functional group that unlocks the potential for extensive synthetic diversification, allowing this core scaffold to be elaborated into a multitude of more complex and potentially functional derivatives.
Overview of Current Research Trajectories Involving Pyridine-Thiophene Scaffolds
Research involving pyridine-thiophene scaffolds is a vibrant and rapidly evolving area, with significant efforts directed towards the discovery of new therapeutic agents and the development of advanced functional materials. In medicinal chemistry, the unique combination of the electron-deficient pyridine ring and the electron-rich thiophene ring has led to the design and synthesis of compounds with a diverse range of biological activities. These scaffolds are being explored as potential inhibitors of various enzymes, as anticancer agents, and as novel antibacterial and antifungal compounds. nih.govnih.gov The ability to readily modify the pyridine-thiophene core through cross-coupling reactions at the halogenated position allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates.
In the field of materials science, pyridine-thiophene based molecules are being investigated for their potential applications in organic electronics. The defined geometry and electronic properties of these scaffolds make them promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as ligands in the formation of functional metallosupramolecular assemblies. nih.gov The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, enabling the construction of complex, multi-dimensional structures with interesting photophysical and electronic properties.
The ongoing research into pyridine-thiophene scaffolds, exemplified by the potential of precursors like this compound, highlights the immense promise of these structures to address challenges in both human health and materials technology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4-thiophen-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INS/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSSKIXQDOVJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodo 4 Thiophen 2 Yl Pyridine and Its Functionalized Derivatives
Transition Metal-Catalyzed Carbon-Carbon Bond Formation Strategies
Palladium and nickel complexes are the catalysts of choice for forging the critical bonds in these heterocyclic systems. Their catalytic cycles enable a wide range of transformations, accommodating various coupling partners and functional groups, which is crucial for building a library of diverse derivatives.
Palladium catalysis is a cornerstone of modern organic synthesis, with several named reactions being particularly relevant to the synthesis of pyridine-thiophene systems. nih.gov These reactions are valued for their functional group tolerance and reliability. nih.gov
The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex, with copper(I) serving as a co-catalyst, and proceeds in the presence of a mild base. wikipedia.orglibretexts.org This methodology is particularly useful for introducing alkynyl substituents onto the pyridine (B92270) ring of a 2-iodo-pyridine precursor.
The reaction's mild conditions, often at room temperature, make it suitable for the synthesis of complex molecules and functionalized materials. wikipedia.org The reactivity of the halide partner is a key factor, with iodides being more reactive than bromides or chlorides, allowing for selective couplings in polyhalogenated systems. wikipedia.orgnih.gov This chemoselectivity is advantageous when working with substrates like dihalopyridines. nih.gov The Sonogashira coupling has been instrumental in synthesizing a variety of alkynylpyridines and other heteroaromatic systems. wikipedia.orgnih.gov
Table 1: Key Features of Sonogashira Cross-Coupling
| Feature | Description |
|---|---|
| Reaction Type | Cross-coupling |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |
| Co-catalyst | Copper(I) salt (e.g., CuI) |
| Reactants | Terminal Alkyne + Aryl/Vinyl Halide (I, Br, Cl, OTf) |
| Bond Formed | C(sp²)-C(sp) |
| Key Advantage | Mild reaction conditions, high functional group tolerance. wikipedia.org |
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, making it ideal for the synthesis of biaryl compounds like 2-Iodo-4-thiophen-2-yl-pyridine itself. nih.govnih.gov This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) species in the presence of a base. chemrxiv.orgmdpi.com
The active catalyst, Pd(0), is typically generated in situ from a Pd(II) precursor. chemrxiv.org The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. chemrxiv.org The Suzuki-Miyaura reaction has been extensively applied to synthesize a vast array of compounds, including thienylpyridazine and 2-arylpyridine derivatives. nih.govnih.gov The choice of catalyst, ligands, base, and solvent system can be optimized to achieve high yields, even with challenging substrates like aryl chlorides. nih.govchemrxiv.org
Table 2: Overview of Suzuki-Miyaura Cross-Coupling
| Feature | Description |
|---|---|
| Reaction Type | Cross-coupling |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) nih.govnih.gov |
| Reactants | Organoboron Reagent + Aryl/Vinyl Halide or Pseudohalide |
| Bond Formed | C(sp²)-C(sp²) |
| Key Advantage | High stability and low toxicity of boron reagents, broad substrate scope. organic-chemistry.org |
The Stille reaction provides another versatile route for C-C bond formation by coupling an organotin compound (organostannane) with an organic electrophile, typically an sp²-hybridized halide. wikipedia.org This palladium-catalyzed reaction is known for its tolerance of a wide variety of functional groups, making it highly effective for the synthesis of complex molecules. uwindsor.ca The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key consideration in Stille couplings is the relative transfer ability of groups on the tin atom, with sp²-hybridized groups (aryl, vinyl) transferring preferentially over alkyl groups. nih.gov The main drawback of this method is the toxicity associated with organotin compounds. organic-chemistry.org
The Heck reaction , while also a palladium-catalyzed process, couples organic halides with alkenes. uwindsor.ca The mechanism differs from coupling reactions that use organometallic reagents in the transmetalation step. Instead, after oxidative addition of the halide, the Heck reaction proceeds via migratory insertion of the alkene followed by a β-hydride elimination to form the substituted alkene product. uwindsor.ca This makes it a powerful tool for the vinylation of aryl halides.
Table 3: Comparison of Stille and Heck Reactions
| Reaction | Nucleophile | Electrophile | Bond Formed | Key Feature |
|---|---|---|---|---|
| Stille Coupling | Organostannane (R¹-Sn(Alkyl)₃) | Aryl/Vinyl Halide (R²-X) | R¹-R² (e.g., Aryl-Aryl) | Broad functional group tolerance. uwindsor.ca |
| Heck Reaction | Alkene | Aryl/Vinyl Halide (R-X) | R-Alkene (Vinylation) | Forms a substituted alkene product. uwindsor.ca |
Nickel-catalyzed reactions have emerged as powerful alternatives to palladium, often providing complementary reactivity and being more cost-effective. nih.gov They are particularly effective in forging C(sp²)–C(sp³) bonds. nih.gov
Nickel-catalyzed asymmetric reductive cross-coupling has been developed as a robust method for preparing enantioenriched molecules from simple organic electrophiles. nih.govfigshare.com This reaction couples two different organic halides, such as a heteroaryl iodide and a benzylic chloride, using a stoichiometric reductant to regenerate the active nickel catalyst. nih.gov
A key to the success of this transformation is the development of effective chiral ligands. nih.govfigshare.com Chiral bioxazoline (BiOX) ligands, for instance, have been instrumental in achieving high yields and enantioselectivity in the synthesis of 1,1-diarylalkanes from heteroaryl iodides (including pyridines) and benzylic chlorides. nih.govfigshare.com The reaction tolerates a wide variety of heterocyclic partners. figshare.com Mechanistic studies suggest that these reactions can proceed through a Ni⁰/Ni² cycle, with the stereochemistry being determined during either the oxidative addition or reductive elimination step. nih.govprinceton.edu This methodology provides a direct route to valuable chiral building blocks from readily available starting materials. nih.gov
Table 4: Characteristics of Ni-Catalyzed Asymmetric Reductive Cross-Coupling
| Feature | Description |
|---|---|
| Reaction Type | Reductive Cross-Coupling |
| Catalyst | Nickel complex with a chiral ligand (e.g., NiCl₂ with 4-heptyl-BiOX) nih.govfigshare.com |
| Reactants | Two Organic Electrophiles (e.g., Heteroaryl Iodide + Benzylic Chloride) |
| Reductant | Stoichiometric reductant (e.g., Zinc, Manganese) |
| Bond Formed | C(sp²)-C(sp³) |
| Key Advantage | Access to enantioenriched products from racemic or achiral precursors. princeton.edu |
Nickel-Catalyzed Approaches
Development of Regioregular Thiophene-Based Conjugated Systems
The synthesis of regioregular thiophene-based conjugated polymers has been a significant area of research due to their applications in organic electronics. d-nb.infosemanticscholar.org These methods, while focused on polymerization, provide foundational strategies for the coupling of thiophene (B33073) units with other aromatic systems, including pyridine. The principles of catalyst-transfer polycondensation, such as those using nickel and palladium catalysts, can be adapted for the controlled synthesis of discrete oligomers or single molecules like 4-thiophen-2-yl-pyridine, a direct precursor to the target compound. d-nb.info The key is the precise control over the coupling reaction to prevent polymerization and favor the formation of the desired bi-heterocyclic system. The choice of catalyst and reaction conditions is paramount in achieving high regioregularity and yield. semanticscholar.org
Other Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are the cornerstone for the synthesis of the 4-thiophen-2-yl-pyridine core. Several established methods are applicable.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and arylboronic acids. The synthesis of 4-(thiophen-2-yl)pyridine can be achieved by coupling a halopyridine with a thiopheneboronic acid or vice versa. For instance, 4-bromopyridine (B75155) can be reacted with thiophene-2-boronic acid in the presence of a palladium catalyst and a base. nih.govrsc.orgacs.org The reaction is generally tolerant of a wide range of functional groups. acs.org
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgnih.govpsu.edu To synthesize the 4-thiophen-2-yl-pyridine skeleton, one could couple 4-halopyridine with a 2-(trialkylstannyl)thiophene. acs.org A significant advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org
Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions to be developed, utilizing a Grignard reagent and an organic halide with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org The synthesis of 4-(thiophen-2-yl)pyridine could involve the reaction of a 4-pyridyl Grignard reagent with 2-halothiophene or, more commonly, a 2-thienyl Grignard reagent with a 4-halopyridine. researchgate.net This method is often cost-effective due to the ready availability of Grignard reagents. organic-chemistry.org
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by nickel or palladium. organic-chemistry.org The formation of the pyridine-thiophene bond can be accomplished by reacting a 4-pyridylzinc halide with a 2-halothiophene or a 2-thienylzinc halide with a 4-halopyridine.
A comparative overview of these coupling reactions for the synthesis of a 4-arylpyridine scaffold is presented below.
| Coupling Reaction | Pyridine Partner | Thiophene Partner | Catalyst System (Typical) |
| Suzuki-Miyaura | 4-Halopyridine | Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃ |
| Stille | 4-Halopyridine | 2-(Trialkylstannyl)thiophene | Pd(PPh₃)₄ |
| Kumada | 4-Halopyridine | 2-Thienylmagnesium bromide | NiCl₂(dppe) or Pd(PPh₃)₄ |
| Negishi | 4-Halopyridine | 2-Thienylzinc chloride | Pd(PPh₃)₄ |
Direct Functionalization and Cyclization Approaches to the Pyridine-Thiophene Skeleton
Beyond the coupling of pre-formed rings, direct functionalization and cyclization methods offer alternative pathways to construct the desired heterocyclic system.
Iodine-Mediated and Related Electrophilic Cyclization Reactions
Iodine-mediated electrophilic cyclization is a powerful method for the synthesis of various iodine-functionalized heterocycles. organic-chemistry.orgresearchgate.netnih.gov These reactions typically proceed under mild conditions and tolerate a variety of functional groups. organic-chemistry.org The general principle involves the activation of a double or triple bond by an electrophilic iodine source, followed by an intramolecular nucleophilic attack to form a cyclic structure. While not a direct route to this compound from acyclic precursors in one step, this methodology is crucial for the synthesis of iodinated heterocycles that can serve as key intermediates. wikipedia.orgresearchgate.net For instance, precursors containing both pyridine and thiophene moieties with a strategically placed alkyne or alkene could potentially undergo iodocyclization to form fused systems or to introduce an iodo group onto a pre-existing ring.
Multi-Component Reactions for the Assembly of Pyridine and Thiophene Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more reactants. nih.govgoogle.com Several MCRs have been developed for the synthesis of both pyridine and thiophene derivatives. nih.govresearchgate.netacs.org For example, a one-pot synthesis of 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile has been reported from 2-acetylthiophene (B1664040), 4-pyridine carboxaldehyde, ammonium (B1175870) acetate, and ethyl cyanoacetate. nih.gov Such pyridone derivatives can then be further functionalized. Similarly, various MCRs exist for the synthesis of highly substituted thiophenes. acs.org The strategic selection of starting materials in an MCR could potentially lead to the direct assembly of a functionalized 4-thiophen-2-yl-pyridine core, which could then be iodinated.
Regioselective Annulation Processes for Fused Heterocyclic Architectures
Regioselective annulation involves the formation of a new ring onto an existing one in a controlled manner. A study on the successive regioselective lithiation and electrophilic trapping of furo[3,2-b]pyridines demonstrates a powerful strategy for the functionalization of fused heterocyclic systems. rsc.org This principle can be extended to the synthesis of functionalized pyridine-thiophene systems. By starting with a suitably substituted pyridine or thiophene, a sequence of regioselective metalations and reactions with appropriate electrophiles could be used to build the second ring, leading to a fused architecture. While not directly producing this compound, these methods are invaluable for creating complex, polyfunctionalized derivatives.
Precursor Synthesis and Selective Halogenation Strategies
The most plausible route to this compound involves the initial synthesis of the 4-thiophen-2-yl-pyridine precursor, followed by selective iodination.
The synthesis of the precursor, 4-(thiophen-2-yl)pyridine, can be achieved via the cross-coupling methods described in section 2.1.3. Once the precursor is obtained, selective iodination at the 2-position of the pyridine ring is the critical step. Direct iodination of 4-substituted pyridines can be challenging due to the deactivating effect of the nitrogen atom, often leading to mixtures of isomers. rsc.org
A more controlled approach involves the use of a pyridine N-oxide. The N-oxide activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. semanticscholar.orgresearchgate.netscripps.edu A potential synthetic sequence is outlined below:
Synthesis of 4-(thiophen-2-yl)pyridine: Achieved through a Suzuki, Stille, or Kumada coupling.
N-Oxidation: The resulting 4-(thiophen-2-yl)pyridine is oxidized to 4-(thiophen-2-yl)pyridine N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. google.com
Regioselective Halogenation: The N-oxide is then treated with a halogenating agent. For instance, treatment with oxalyl chloride or bromide can lead to the corresponding 2-halopyridine. researchgate.net To introduce iodine, reagents like molecular iodine in the presence of an activating agent or other electrophilic iodine sources can be employed. The N-oxide functionality directs the halogenation to the 2-position.
Deoxygenation (if necessary): If the N-oxide is not removed during the halogenation step, a subsequent deoxygenation step would be required.
An alternative is the direct iodination of the 4-(thiophen-2-yl)pyridine precursor. While direct iodination of pyridines can be unselective, specific reagents and conditions have been developed for regioselective iodination of certain aromatic systems. d-nb.infoorganic-chemistry.orgresearchgate.netunl.edu For thiophene derivatives, reagents like N-iodosuccinimide (NIS) have been used for efficient iodination. ic.ac.ukresearchgate.net The challenge lies in achieving selective iodination on the pyridine ring without affecting the thiophene ring.
The following table summarizes a plausible synthetic route to the target compound.
| Step | Reaction | Reactants | Product |
| 1 | Suzuki Coupling | 4-Bromopyridine, Thiophene-2-boronic acid | 4-(Thiophen-2-yl)pyridine |
| 2 | N-Oxidation | 4-(Thiophen-2-yl)pyridine, m-CPBA | 4-(Thiophen-2-yl)pyridine N-oxide |
| 3 | Iodination | 4-(Thiophen-2-yl)pyridine N-oxide, I₂/Activating Agent | This compound |
This systematic approach, building upon established synthetic methodologies, provides a clear pathway for the synthesis of this compound and its derivatives, enabling further exploration of their chemical and physical properties.
Introduction of Iodine Atom into Pyridine Ring Systems
The introduction of an iodine atom into pyridine rings is a fundamental transformation in organic synthesis, enabling further cross-coupling reactions. Direct electrophilic iodination of pyridine is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. The nitrogen atom in the ring can also form a complex with iodine, further reducing reactivity. acs.org Consequently, various methods have been developed to achieve efficient iodination.
Radioiodination techniques, often used for preparing tracers, provide insight into general labeling strategies. These methods typically involve either nucleophilic substitution using an iodide anion or electrophilic reactions using an oxidized form of iodine, such as I₂ or I⁺. nih.gov For non-radioactive synthesis, similar principles apply.
Electrophilic Iodination: To overcome the low reactivity of the pyridine ring, strong electrophilic iodinating agents are often required. These can be generated in situ by using molecular iodine in the presence of an oxidizing agent. Another approach involves the activation of the pyridine ring itself, for example, by forming the corresponding N-oxide, which can then be more readily substituted.
Halogen Exchange: A common and effective strategy is the nucleophilic substitution known as halogen exchange. nih.gov In this approach, a pyridine ring substituted with a different halogen, typically chlorine or bromine, is treated with an iodide source like sodium iodide. The reaction is often driven by the precipitation of the less soluble sodium chloride or bromide in a solvent like acetone (B3395972) (Finkelstein reaction). The efficiency of this exchange can be enhanced through catalysis, for instance, by using copper salts which facilitate the nucleophilic attack of the iodide on the carbon-halogen bond. nih.gov
Iodination via Diazonium Salts: A classical method for introducing iodine onto an aromatic ring is through the Sandmeyer reaction. This involves the conversion of an aminopyridine to a diazonium salt, which is then treated with potassium iodide to yield the corresponding iodopyridine.
The following table summarizes various approaches for the iodination of pyridine systems.
| Method | Reagents | General Conditions | Notes |
| Electrophilic Iodination | I₂ / Oxidizing Agent (e.g., H₂O₂, HNO₃) | Acidic medium | Generates a stronger electrophile (I⁺). |
| Halogen Exchange | NaI / Precursor (e.g., 2-chloropyridine) | Solvent such as acetone or DMF | Often catalyzed by Cu(I) salts to improve yield. nih.gov |
| From Amino Pyridines | 1. NaNO₂, HCl2. KI | Low temperature for diazotization | A versatile but multi-step process. |
| Iodine-Mediated Reaction | I₂ | Can involve complex formation and dissociation | Two iodinations can lead to ring-opening in some systems. acs.org |
Generation of Functionalized Thiophene Building Blocks
The synthesis of the target molecule requires a thiophene unit that can be coupled to the pyridine ring. The generation of appropriately functionalized thiophene building blocks is, therefore, a critical preliminary step. These building blocks are typically prepared through electrophilic substitution reactions on the thiophene ring or by building the ring from acyclic precursors.
Due to its electron-rich nature, thiophene is more reactive than benzene (B151609) in electrophilic aromatic substitution reactions, allowing for the direct introduction of various functional groups. nih.gov
Direct Iodination of Thiophene: One of the most fundamental building blocks is 2-iodothiophene. A well-established method for its synthesis involves the reaction of thiophene with iodine in the presence of mercuric oxide. orgsyn.org This reaction proceeds efficiently, providing the iodinated thiophene which can be used in subsequent coupling reactions. A small amount of 2,5-diiodothiophene (B186504) is typically formed as a by-product. orgsyn.org
Acylation of Thiophene: Thiophene can undergo Friedel-Crafts acylation to produce acetylthiophenes. For instance, the reaction of 2-acetylthiophene with 4-pyridine carboxaldehyde is a key step in a one-pot synthesis to form a 6-(thiophen-2-yl)-substituted pyridine ring system. nih.gov This highlights the use of acylthiophenes as crucial precursors for constructing the desired carbon skeleton.
Synthesis of Aminothiophenes: Multisubstituted 2-aminothiophenes are versatile building blocks for a wide range of heterocyclic compounds. nih.gov They can be prepared through various methods, most notably the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. These aminothiophenes can then be further modified, for example, by cyanoacylation, to generate intermediates for constructing fused heterocyclic systems like pyrido[1,2-a]thieno[3,2-e]pyrimidines. nih.gov
The table below outlines the synthesis of key functionalized thiophene building blocks.
| Building Block | Starting Material(s) | Key Reagents | Reaction Type | Reference |
| 2-Iodothiophene | Thiophene | Iodine, Mercuric Oxide | Electrophilic Iodination | orgsyn.org |
| 2-Acetylthiophene | Thiophene | Acetyl Chloride, AlCl₃ | Friedel-Crafts Acylation | nih.gov |
| 2-Aminothiophenes | Ketone, α-Cyanoester, Sulfur | Morpholine (base) | Gewald Aminothiophene Synthesis | nih.gov |
| 1,6-di(thiophen-2-yl)hexane-1,6-dione | Thiophene, Adipoyl chloride | AlCl₃ | Friedel-Crafts Acylation | nih.gov |
These methodologies provide a robust toolbox for chemists to generate the necessary functionalized precursors for the assembly of complex molecules like this compound.
Reactivity Profiles and Chemical Transformations of 2 Iodo 4 Thiophen 2 Yl Pyridine
Nucleophilic Substitution Reactions at the Pyridine (B92270) Moiety
The presence of an iodine atom at the C2 position of the pyridine ring renders this site highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction by stabilizing the intermediate formed during the process.
Nucleophilic aromatic substitution on pyridine rings preferentially occurs at the positions ortho (C2/C6) and para (C4) to the nitrogen atom. stackexchange.comquimicaorganica.orgvaia.com In the case of 2-Iodo-4-thiophen-2-yl-pyridine, the iodine leaving group is located at the activated ortho position.
The mechanism for this reaction involves the initial attack of a nucleophile on the C2 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction's feasibility. stackexchange.com When the attack occurs at the C2 (or C4) position, the negative charge can be delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom. stackexchange.comvaia.comyoutube.com This resonance stabilization significantly lowers the energy of the intermediate, thereby facilitating the substitution reaction.
Conversely, if a nucleophile were to attack at a meta position (C3 or C5), the resulting anionic intermediate would not have a resonance structure that places the negative charge on the nitrogen atom. stackexchange.com The lack of this key stabilizing contributor makes the intermediate for meta-substitution significantly higher in energy, and thus, this pathway is kinetically and thermodynamically disfavored. The presence of the thiophene (B33073) ring at the C4 position further influences the electronic landscape of the pyridine ring, but the fundamental principle of ortho/para activation by the nitrogen atom remains the dominant factor in directing nucleophilic attack.
The Hard and Soft Acids and Bases (HSAB) theory provides a framework for understanding the reactivity between different types of nucleophiles and the electrophilic centers of the pyridine ring. youtube.com The theory posits that hard acids react preferentially with hard bases, and soft acids react preferentially with soft bases. youtube.com
In the context of this compound, the electrophilic carbon atom at the C2 position, bonded to the iodine, can be classified as a relatively soft acid center due to its polarizability within the aromatic π-system. Consequently, it is expected to react more readily with soft nucleophiles. Soft nucleophiles are typically large, have low charge states, and are highly polarizable. youtube.com
This principle is borne out in experimental observations where soft sulfur and carbon nucleophiles demonstrate high efficiency in displacing halides from the 2-position of pyridines. sci-hub.se For instance, reactions with thiophenolates (PhS⁻) or cyanides (CN⁻) are generally facile. In contrast, hard nucleophiles, which are small, highly electronegative, and weakly polarizable (e.g., H₂O, RO⁻, F⁻), would be expected to react more slowly with the soft C2 center of the pyridine ring.
The following table summarizes the expected reactivity based on HSAB principles.
| Nucleophile Type | Examples | HSAB Classification | Expected Reactivity at C2 |
| Sulfur Nucleophiles | RS⁻, PhS⁻ | Soft Base | High |
| Carbon Nucleophiles | CN⁻, R-C≡C⁻ | Soft Base | High |
| Halide Nucleophiles | Br⁻, Cl⁻ | Borderline Base | Moderate |
| Nitrogen Nucleophiles | R₂NH, N₃⁻ | Borderline/Hard Base | Moderate to Low |
| Oxygen Nucleophiles | RO⁻, H₂O, PhO⁻ | Hard Base | Low |
This interactive table categorizes nucleophiles based on HSAB theory and predicts their reactivity with the soft electrophilic C2 center of the pyridine moiety.
Advanced Functionalization via Organometallic Intermediates
The carbon-iodine bond in this compound is a versatile functional handle for creating organometallic reagents, which in turn can be used to forge new carbon-carbon and carbon-heteroatom bonds.
A primary method for generating an organometallic intermediate from this compound is through a halogen-metal exchange reaction. Treatment with strong bases and organometallic reagents, such as alkyllithiums (e.g., n-butyllithium), at low temperatures results in the rapid exchange of the iodine atom for a lithium atom. researchgate.netmsu.edu
This reaction forms the highly reactive species, 2-lithio-4-thiophen-2-yl-pyridine. This lithiated intermediate is a potent nucleophile and a strong base. Its synthetic utility lies in its ability to react with a wide variety of electrophiles to introduce new functional groups at the C2 position. For example, quenching the lithiated species with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding carboxylic acid. Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. This method provides a powerful and regioselective route to a diverse array of 2-substituted pyridine derivatives.
The C-I bond is an excellent substrate for numerous transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful and modular approach to synthesizing complex molecules by forming new bonds at the C2 position under relatively mild conditions. The most common and synthetically useful of these are palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, introducing an aryl, heteroaryl, or alkyl group (R).
Sonogashira Coupling: This reaction couples the iodo-pyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, yielding an alkynyl-substituted pyridine. mdpi.com
Heck Coupling: The coupling of the substrate with an alkene under palladium catalysis results in the formation of a substituted alkene at the C2 position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the iodo-pyridine with primary or secondary amines.
Stille Coupling: This involves the reaction with an organostannane reagent (R-SnR'₃) catalyzed by palladium to form a C-C bond.
The following table outlines the derivatization possibilities through these key cross-coupling reactions.
| Coupling Reaction | Reagent Type | Catalyst/Conditions | Bond Formed | Product Type |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd catalyst, Base | C-C | Biaryl, Alkyl-aryl |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) | C-C (sp) | Alkynyl-pyridine |
| Heck | Alkene | Pd catalyst, Base | C-C (sp²) | Alkenyl-pyridine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Base | C-N | Amino-pyridine |
| Stille | Organostannane | Pd catalyst | C-C | Biaryl, Vinyl-aryl |
This interactive table summarizes major organometallic cross-coupling reactions for derivatizing the C2 position of this compound.
Site-Selective Transformations of the Thiophene Moiety
The electronic disparity between the pyridine and thiophene rings allows for selective functionalization of the thiophene moiety. Thiophene is an electron-rich π-excessive heterocycle, making it significantly more reactive towards electrophilic aromatic substitution than the electron-deficient pyridine ring. uoanbar.edu.iq Even though the pyridine substituent acts as a deactivating group on the thiophene ring, the inherent reactivity of thiophene often allows electrophilic attack to proceed selectively on this ring, especially under carefully controlled conditions.
Electrophilic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation are expected to occur on the thiophene ring. researchgate.net The substitution will be directed to the available α-position (C5'), which is electronically the most favored site for electrophilic attack on a 2-substituted thiophene. Research on analogous systems confirms that electrophilic substitution on a 2-arylthiophene scaffold occurs preferentially at the 5-position of the thiophene ring. researchgate.net
Alternatively, site-selective functionalization can be achieved via metalation. The C-H bond at the C5' position of the thiophene ring is the most acidic proton on that ring. It can be selectively deprotonated using a strong base like n-butyllithium, particularly if the kinetics of the reaction are controlled (e.g., at very low temperatures), to avoid competing halogen-metal exchange at the pyridine C2-position. The resulting 5'-lithiated species can then be trapped with various electrophiles, offering a complementary route to 5'-substituted derivatives that might not be accessible through direct electrophilic substitution.
Computational and Theoretical Investigations of 2 Iodo 4 Thiophen 2 Yl Pyridine and Analogues
Quantum Chemical Studies on Electronic Structure and Molecular Properties
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules like 2-Iodo-4-thiophen-2-yl-pyridine.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For analogues of this compound, such as those containing pyridine (B92270) and thiophene (B33073) rings, DFT calculations with basis sets like B3LYP/6-311++G(d,p) are commonly employed to determine optimized molecular geometries, bond lengths, and bond angles. irjweb.comwu.ac.th
In a typical analysis of a pyridine-thiophene system, the pyridine ring is generally found to be planar. The introduction of substituents, like an iodine atom at the 2-position and a thiophene group at the 4-position, influences the electronic distribution and geometry of the pyridine core. For instance, in the related compound 2-Chloro-4-(thiophen-2-yl)pyridine, the chlorine atom acts as an electron-withdrawing group, which can affect the bond lengths within the pyridine ring. Similarly, the iodine atom in this compound would be expected to influence the local electronic environment.
The thiophene ring's orientation relative to the pyridine ring is a key geometric parameter. While π-conjugation would favor a coplanar arrangement, steric hindrance between the rings can lead to a twisted conformation. DFT calculations allow for the determination of the most stable conformation by calculating the total energy for different dihedral angles between the two rings.
Table 1: Representative Bond Lengths and Angles for Pyridine-Thiophene Systems from DFT Calculations
| Parameter | Typical Value | Reference |
| Pyridine C-N Bond Length | 1.33 - 1.34 Å | wu.ac.th |
| Pyridine C-C Bond Length | 1.39 Å | wu.ac.th |
| Thiophene C-S Bond Length | 1.72 - 1.75 Å | |
| Pyridine Ring Angles | ~120° (with deviations near N) | wu.ac.th |
Note: These are typical values for related structures and may vary for this compound.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov
For pyridine-thiophene systems, the HOMO is often distributed over the electron-rich thiophene ring, while the LUMO may be localized on the electron-deficient pyridine ring. researchgate.net The presence of an electron-withdrawing iodine atom on the pyridine ring would be expected to lower the LUMO energy, potentially making the molecule a better electron acceptor.
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ = (I+A)/2), and chemical hardness (η = (I-A)/2). irjweb.com These descriptors provide quantitative measures of the molecule's reactivity.
Table 2: Calculated HOMO, LUMO, and Energy Gap for Analogous Heterocyclic Systems
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | irjweb.com |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |
| 3-Bromo-2-hydroxypyridine | -7.467 | -0.682 | 6.785 | mdpi.com |
Note: The values are highly dependent on the specific molecule and the computational method used.
Computational methods can predict spectroscopic properties, such as vibrational (IR and Raman) and electronic (UV-Vis) spectra. Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, which can help in understanding the electronic transitions within the molecule. mdpi.com For example, the absorption bands in the UV-Vis spectrum of pyridine-thiophene derivatives are often attributed to π-π* transitions within the aromatic rings and intramolecular charge transfer (ICT) between the thiophene and pyridine moieties. researchgate.net
Conformational analysis, often performed by scanning the potential energy surface (PES) along key dihedral angles, helps to identify the most stable conformers and the energy barriers between them. For this compound, the key dihedral angle is the one between the pyridine and thiophene rings. The conformational landscape can reveal whether the molecule is flexible or rigid, which has implications for its interaction with other molecules.
Molecular Modeling and Docking Studies for Interaction Analysis
Molecular modeling techniques are essential for studying how molecules like this compound might interact with biological targets, such as proteins or nucleic acids.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, usually a protein receptor. nih.govresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.govtubitak.gov.tr
The process involves preparing the 3D structures of both the ligand (e.g., an analogue of this compound) and the target protein. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. d-nb.info Successful docking studies on related pyridine-thiophene compounds have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. nih.gov For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking interactions with aromatic residues in the protein's active site.
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecular system over time. iyte.edu.tr For a ligand-protein complex, an MD simulation can reveal the stability of the binding pose predicted by docking and can explore the conformational changes that may occur upon binding. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and In Silico Molecular Profiling
Quantitative Structure-Activity Relationship (QSAR) studies and in silico molecular profiling are powerful computational tools for predicting the biological activity and physicochemical properties of chemical compounds. These methods are instrumental in the rational design of new molecules with desired characteristics, thereby saving time and resources in the drug discovery and material science fields.
Predictive models for the chemical properties of this compound and its analogues can be developed using QSAR methodologies. These models establish a mathematical relationship between the structural features of the molecules and their observed properties. For instance, the basicity of pyridine derivatives, a key chemical property, has been successfully modeled using quantum topological molecular similarity (QTMS) frameworks. acs.org These models correlate electron density properties with pKb values, providing good predictive power for compounds with substituents in various positions. acs.org
The development of such models typically involves the following steps:
Data Set Compilation: A diverse set of thiophene-pyridine analogues with experimentally determined properties is collected.
Molecular Descriptor Calculation: A wide range of descriptors (e.g., electronic, steric, topological) are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are employed to create a correlation between the descriptors and the property of interest. For example, a study on 2,4-disubstituted 6-fluoroquinolines developed a robust QSAR model with high internal and external predictive capabilities (R² = 0.921, R²pred = 0.901). nih.gov
Model Validation: The predictive power of the model is rigorously assessed using internal (e.g., leave-one-out cross-validation) and external validation techniques. nih.gov
For a hypothetical QSAR model for a series of 2-halo-4-aryl-pyridines, the following table illustrates the type of data that would be used.
| Compound | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) | Key Descriptor 1 (e.g., LogP) | Key Descriptor 2 (e.g., Dipole Moment) |
| 2-Chloro-4-phenyl-pyridine | 5.2 | 5.5 | 3.1 | 2.8 D |
| 2-Bromo-4-phenyl-pyridine | 4.8 | 4.9 | 3.4 | 2.7 D |
| This compound | (To be predicted) | (Predicted Value) | (Calculated Value) | (Calculated Value) |
| 2-Chloro-4-(4-methoxyphenyl)-pyridine | 7.1 | 6.9 | 3.0 | 3.5 D |
| 2-Iodo-4-(4-fluorophenyl)-pyridine | 3.5 | 3.6 | 3.8 | 1.5 D |
This table is illustrative and contains hypothetical data.
These predictive models are invaluable for screening virtual libraries of compounds and prioritizing synthetic efforts towards molecules with the most promising profiles. The insights gained from the descriptors that are most influential in the model can also guide the structural modifications needed to enhance a desired property. mdpi.com
The design of novel compounds with specific functionalities relies heavily on the understanding of how molecular structure dictates properties. The computational assessment of molecular descriptors provides a quantitative basis for these design principles. A wide array of descriptors, categorized as 1D, 2D, and 3D, can be calculated using various software packages. chemrxiv.orgochem.eu
For a molecule like this compound, key descriptors would include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The iodine atom, being a halogen, can participate in halogen bonding, a feature that can be assessed through the analysis of the electrostatic potential surface.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters. The iodine atom at the 2-position and the thiophene ring at the 4-position will have significant steric influence.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.
The following table presents a hypothetical selection of calculated molecular descriptors for this compound and some of its analogues.
| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |
| This compound | 303.14 | 4.2 | 2.5 | -6.1 | -1.8 |
| 2-Chloro-4-thiophen-2-yl-pyridine | 211.69 | 3.5 | 2.9 | -6.3 | -1.6 |
| 2-Bromo-4-thiophen-2-yl-pyridine | 256.14 | 3.8 | 2.8 | -6.2 | -1.7 |
| 4-Thiophen-2-yl-pyridine | 161.22 | 2.7 | 3.2 | -5.9 | -1.4 |
This table is illustrative and contains hypothetical data.
By analyzing the impact of these descriptors on the properties of a series of compounds, design principles can be established. For example, in a series of antileishmanial compounds, 3D-QSAR models revealed the crucial structural features for activity, guiding further development. mdpi.com Similarly, for this compound, understanding the interplay of its electronic and steric descriptors can inform the design of analogues with tailored properties for applications in materials science or medicinal chemistry.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the solid state, governed by intermolecular interactions, is critical for determining the material properties of a compound. The analysis of these interactions and the resulting crystal packing motifs is a key area of computational and theoretical investigation.
For this compound, several types of intermolecular interactions are expected to play a significant role in its crystal structure:
Halogen Bonding: The iodine atom is a potent halogen bond donor, capable of forming strong, directional interactions with Lewis bases such as the nitrogen atom of a neighboring pyridine ring or the sulfur atom of a thiophene ring. acs.orgmdpi.com In co-crystals of m-halogenopyridines, I···O and I···N halogen bonds have been observed to be structure-directing. acs.org
π-π Stacking: The aromatic pyridine and thiophene rings can engage in π-π stacking interactions, which contribute to the stabilization of the crystal lattice.
C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the π-systems of adjacent molecules.
The crystal packing of thiophene-pyridine derivatives often reveals the formation of specific supramolecular synthons. For example, in a series of thiophene-carbohydrazide-pyridine derivatives, N-H···N hydrogen bonds were found to generate chain motifs. nih.gov In the case of halogenated pyridines, halogen bonds can be the dominant structure-directing interaction, leading to the formation of "ladder-like" architectures. mdpi.com
A hypothetical analysis of the intermolecular interactions in the crystal structure of this compound is summarized in the table below.
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Significance |
| Halogen Bond | C-I | N (pyridine) | 3.1 | 175 | Primary structure-directing interaction |
| π-π Stacking | Thiophene ring | Pyridine ring | 3.5 | - | Contributes to lattice stability |
| C-H···π | C-H (pyridine) | Thiophene ring | 2.8 | 150 | Secondary stabilizing interaction |
| C-H···S | C-H (pyridine) | S (thiophene) | 2.9 | 160 | Weak directional interaction |
This table is illustrative and contains hypothetical data based on related structures.
The interplay of these various interactions determines the final crystal packing motif, which in turn influences properties such as melting point, solubility, and solid-state fluorescence. Computational methods, such as Hirshfeld surface analysis, can be employed to visualize and quantify these intermolecular contacts, providing a deeper understanding of the crystal packing. researchgate.netnih.gov
Advanced Academic Applications and Contributions to Functional Materials Science
Design and Synthesis of Ligands for Coordination Chemistry
The pyridine (B92270) and thiophene (B33073) moieties are well-established components in the design of ligands for metal complexes. The nitrogen atom of the pyridine ring serves as an excellent coordination site for a wide array of transition metals. nih.govresearchgate.net This interaction is foundational in the construction of complex supramolecular structures and functional metal-organic frameworks. chim.it
Pyridine-thiophene scaffolds are integral to the development of ligands designed for specific metal complexation. The nitrogen atom in the pyridine ring acts as a Lewis base, readily donating its lone pair of electrons to form a coordinate bond with a metal center. researchgate.netwikipedia.org The thiophene ring, while generally a weaker coordinator than pyridine, influences the electronic environment of the ligand through its π-system. nih.gov
The synthesis of such ligands often involves cross-coupling reactions to link the two heterocyclic rings. In the case of 2-Iodo-4-thiophen-2-yl-pyridine, the iodine atom serves as an excellent leaving group in palladium-catalyzed reactions like Suzuki or Stille coupling, allowing for the facile introduction of other functional groups or extension of the conjugated system. This synthetic flexibility is crucial for creating tailored ligands for specific applications. Bidentate complexation in related structures often occurs through the pyridine nitrogen and an oxygen atom from a substituent like a carbonyl group. nih.govnih.gov
The combination of an electron-deficient pyridine and an electron-rich thiophene within a single ligand scaffold allows for significant tuning of the electronic and structural characteristics of the resulting metal complexes. The electronic properties of these assemblies can be finely adjusted by modifying substituents on either ring, which in turn alters the ligand field strength and the redox potential of the metal center.
Density functional theory (DFT) calculations on similar pyridine-thiophene oligomers have shown that the inclusion of both rings has a major impact on the ground state structures and optoelectronic properties. rsc.org The inherent versatility of these complexes stems from their tunable optoelectronic properties, which include rich redox chemistry and luminescent emissions. researchgate.net This tunability is critical for applications ranging from catalysis to the development of novel materials with specific electronic or optical functions.
Integration into High-Performance Functional Materials
The distinct electronic nature of the pyridine and thiophene rings makes their combination highly desirable for the creation of advanced functional materials. These materials often exhibit unique optical and electronic properties derived from the intramolecular charge transfer characteristics between the electron-rich and electron-deficient moieties.
Conjugated polymers, characterized by a backbone of alternating single and double bonds, are known for their interesting electrical and optical properties. nih.gov Thiophene-based polymers are among the most studied due to their exceptional conductivity and stability. nih.govrsc.org The incorporation of pyridine units into a polythiophene backbone introduces an electron-accepting component, transforming the material into a donor-acceptor copolymer.
This architectural design has several key consequences:
Tunable Band Gap: The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be narrowed, shifting the material's absorption and emission properties.
Enhanced Interchain Interactions: The polar nature of the pyridine ring can promote more ordered packing in the solid state, which is beneficial for charge transport.
Modified Redox Behavior: The presence of both electron-donating (thiophene) and electron-accepting (pyridine) units facilitates both p-doping (oxidation) and n-doping (reduction). acs.org
The synthesis of these copolymers can be achieved through methods like Sonogashira or Suzuki coupling reactions, where a di-functionalized monomer like a dihalo-pyridine-thiophene derivative would be a key precursor. researchgate.net
Interactive Table: Properties of Pyridine-Thiophene Based Polymers
| Property | Description | Impact of Pyridine-Thiophene Structure |
| Band Gap | Energy difference between HOMO and LUMO. | The donor-acceptor nature generally lowers the band gap, shifting absorption to longer wavelengths. researchgate.net |
| Conductivity | Ability to conduct electric current. | Can be doped (p- or n-type) to achieve moderate to high conductivity. acs.org |
| Luminescence | Emission of light. | Many polymers exhibit fluorescence, with colors tunable by modifying the polymer backbone. researchgate.net |
| Solubility | Ability to dissolve in solvents. | Can be improved by attaching flexible alkyl chains to the thiophene or other parts of the structure. |
The unique photophysical properties of conjugated polymers containing pyridine and thiophene units make them excellent candidates for optical materials and sensors. The fluorescence of these materials can be sensitive to the local environment. For example, polymers with pyridine units can act as pH-responsive fluorescent sensors. nih.gov Protonation of the pyridine nitrogen atom alters the electronic structure of the polymer, leading to a detectable change in the color or intensity of its fluorescence. nih.gov
This principle can be extended to create sophisticated biosensors. By attaching a biological recognition element (like an enzyme or antibody) to the polymer, a sensor can be designed to detect a specific analyte. The binding event would trigger a change in the polymer's conformation or electronic state, resulting in a measurable optical signal. The inherent properties of the pyridine-thiophene scaffold, such as its ability to participate in hydrogen bonding and its tunable electronics, are advantageous for these applications. researchgate.net
Strategic Application in Medicinal Chemistry Scaffolds (Focus on Design Principles)
Both pyridine and thiophene are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in the structures of approved drugs and biologically active compounds. nih.govresearchgate.netrsc.org Their combination into a single molecule like this compound offers a powerful platform for drug design.
The design principles guiding the use of this scaffold include:
Bioisosterism: The thiophene ring is often used as a bioisostere for a phenyl ring, offering similar size and shape but with different electronic properties and metabolic stability. nih.gov The pyridine ring is an isostere of benzene (B151609). rsc.org This allows chemists to modulate a drug candidate's properties while maintaining its ability to bind to a biological target.
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for drug-receptor binding. researchgate.net The sulfur atom in the thiophene can also participate in non-covalent interactions. nih.gov
Solubility and Pharmacokinetics: The polar pyridine ring can improve the water solubility of a molecule, which is often a desirable trait for drug candidates. nih.govresearchgate.net
Synthetic Tractability: The 2-iodo-substituent on the pyridine ring is a key design feature, providing a reactive handle for chemists to systematically synthesize a library of related compounds. This allows for the thorough exploration of the structure-activity relationship (SAR), where different chemical groups are attached at this position to optimize potency and selectivity against a specific biological target.
The pyridine-thiophene core provides a rigid framework that orients appended functional groups in a defined three-dimensional space, which is essential for precise interaction with the complex surfaces of proteins and other biological macromolecules.
Rational Design Strategies for Overcoming Biological Challenges (e.g., Resistance Mechanisms)
The development of resistance to existing therapeutic agents is a significant hurdle in the treatment of various diseases, including cancer and infectious diseases. While no studies have specifically documented the use of this compound to overcome resistance, its structural features suggest potential avenues for rational design. For instance, the introduction of an iodine atom to a heterocyclic scaffold can modulate the compound's pharmacokinetic and pharmacodynamic properties. In a study focused on 4-(thiophen-2-yl)butanamides, the inclusion of a lipophilic iodine atom on the thiophene ring was guided by in silico modeling to enhance hydrophobic interactions with the target protein. This strategy of using halogens to create specific interactions could theoretically be applied to design derivatives of this compound that can effectively bind to mutated targets or circumvent efflux pump-mediated resistance.
Exploration of Hybrid Heterocyclic Systems for Multi-Target Approaches
The concept of designing hybrid molecules that can simultaneously modulate multiple biological targets is a promising strategy for treating complex diseases. The combination of pyridine and thiophene rings in this compound forms a core structure that is present in various biologically active compounds. Research on related 3-(thiophen-2-ylthio)pyridine derivatives has shown that these compounds can act as multi-target anticancer agents by inhibiting several kinases. Although these studies did not involve the exact 2-iodo-4-substituted isomer, they establish a precedent for the potential of thiophene-pyridine hybrids to engage multiple targets. Future research could explore the synthesis of hybrid compounds derived from this compound to create novel therapeutics with multi-target efficacy.
Development of Molecular Probes for Imaging Applications
Molecular imaging probes are essential tools for visualizing and studying biological processes in real-time. The development of such probes requires specific properties, including high affinity and selectivity for the target, as well as appropriate signaling moieties. The this compound scaffold possesses features that could be exploited for the development of imaging agents. The iodine atom, for instance, could be replaced with a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I) for use in Single Photon Emission Computed Tomography (SPECT) imaging. A similar strategy was employed in the development of niofene, a hybrid molecule designed for PET/SPECT imaging of nicotinic acetylcholine (B1216132) receptors, which incorporates a 2-fluoro-5-iodopyridine (B1304895) core. Furthermore, the thiophene-pyridine system can be chemically modified to attach fluorophores for fluorescence imaging applications. However, no specific studies detailing the synthesis or evaluation of this compound as an imaging probe have been reported.
Future Research Directions and Concluding Perspectives
Innovation in Green Chemistry Approaches for Synthesis
The synthesis of functionalized heterocyclic compounds like 2-Iodo-4-thiophen-2-yl-pyridine is traditionally reliant on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles, which aim to reduce the environmental impact of chemical processes. rsc.org Key areas for innovation include the use of alternative energy sources, greener solvents, and catalytic systems.
Microwave-assisted synthesis, for instance, has been recognized as a green chemistry tool that can significantly reduce reaction times and improve yields in the creation of pyridine (B92270) derivatives. nih.gov Similarly, the development of solvent-free reaction conditions, or the use of biodegradable deep eutectic solvents (DES), presents a greener alternative to conventional volatile organic solvents. mdpi.com Mechanochemical procedures, such as ball-milling, offer a time and energy-efficient method that can yield high-purity products with minimal post-synthetic processing. mdpi.com
Future research should focus on adapting these green methodologies for the specific synthesis of this compound. This could involve one-pot, multi-component reactions that increase efficiency by combining several synthetic steps without isolating intermediates. researchgate.netresearchgate.net The use of heterogeneous catalysts, which can be easily recovered and reused, would also contribute to a more sustainable synthetic pathway.
Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches
| Parameter | Conventional Synthesis | Potential Green Synthesis Approach |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication, Mechanochemistry (Ball-Milling) |
| Solvents | Volatile organic compounds (VOCs) | Supercritical fluids, Ionic liquids, Deep eutectic solvents (DES), Water, Solvent-free conditions |
| Catalysts | Homogeneous catalysts, often heavy metals | Heterogeneous catalysts, Biocatalysts, Organocatalysts, Nanocatalysts |
| Efficiency | Often multi-step with purification of intermediates | One-pot, multi-component reactions |
| Waste | Significant generation of by-products and solvent waste | Atom economy principles, recyclable catalysts, biodegradable solvents |
Exploration of Advanced Spectroscopic and Structural Elucidation Techniques
A thorough understanding of the structural and electronic properties of this compound is crucial for its application. While standard techniques like NMR and mass spectrometry are fundamental, future research will benefit from the application of more advanced analytical methods.
Techniques such as X-ray diffraction analysis and the study of Hirshfeld surfaces can reveal detailed insights into intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the crystalline structure. nih.gov For complex materials derived from this compound, a combination of local and macroscopic analyses will be pertinent. arxiv.org Advanced electron energy-loss spectroscopy (EELS) coupled with multi-wavelength Raman spectroscopy could provide a comprehensive understanding of the local chemistry and electronic structure. arxiv.org
Furthermore, quantitative electrostatic potential studies can identify the most reactive sites on the molecule, which is critical for predicting its behavior in chemical reactions and biological systems. nih.gov These advanced characterization techniques will be indispensable for designing and understanding new materials and molecules based on the this compound scaffold.
Integration of Machine Learning and Artificial Intelligence in Molecular Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. acs.orgacs.org These data-driven approaches can significantly accelerate the design and optimization of molecules with desired properties. researchgate.netarxiv.org
For this compound, ML models could be trained to predict various properties of its derivatives, such as solubility, reactivity, and potential biological activity. researchgate.net This predictive power allows for the in silico screening of vast virtual libraries of compounds, identifying the most promising candidates for synthesis and testing. Algorithms like Light Gradient Boosting Machine (LightGBM) have shown superior performance in predicting the thermophysical properties of thiophene (B33073) derivatives. researchgate.net
Table 2: Potential Applications of Machine Learning in the Study of this compound
| Machine Learning Application | Description | Potential Impact |
|---|---|---|
| Property Prediction | Predicting physicochemical and biological properties of novel derivatives. researchgate.net | Accelerates the discovery of molecules with desired characteristics for specific applications. |
| Retrosynthetic Analysis | AI-powered tools suggest optimal and novel synthetic pathways. arxiv.org | Reduces the time and resources required for synthesis planning and execution. |
| Reaction Optimization | ML models can predict reaction yields and optimal conditions (e.g., catalyst, solvent, temperature). acs.org | Improves the efficiency and sustainability of chemical synthesis. |
| De Novo Molecular Design | Generative models create novel molecular structures based on desired properties. | Enables the exploration of a wider chemical space for innovative materials and drug candidates. |
Diversification of Interdisciplinary Applications Beyond Current Scopes
The unique combination of a pyridine ring, a thiophene moiety, and an iodine atom suggests a broad range of potential applications for this compound. While pyridine and thiophene derivatives are known for their roles in pharmaceuticals and materials science, the specific substitution pattern of this compound opens up new avenues for exploration. nih.govnih.govresearchgate.net
The presence of the iodo- group makes it an excellent building block for cross-coupling reactions, allowing for the straightforward synthesis of more complex molecules. researchgate.net This is particularly relevant in the development of organic semiconductors, where tailored electronic properties are essential. The pyridine-thiophene structure is a common motif in organic electronics, and further functionalization could lead to novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net
In medicinal chemistry, pyridine and thiophene cores are present in numerous bioactive compounds. nih.govnih.govresearchgate.net The this compound scaffold could serve as a starting point for the development of new therapeutic agents. For example, functionalized thiophene derivatives have been investigated as anticancer agents. nih.gov The ability to easily modify the structure through the iodine handle would allow for the creation of a diverse library of compounds for biological screening.
Future research should therefore explore these interdisciplinary applications, moving beyond the traditional scopes of pyridine and thiophene chemistry to leverage the unique combination of functional groups present in this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Iodo-4-thiophen-2-yl-pyridine, and how can reaction conditions be tailored to improve yield?
- Methodology : Begin with cross-coupling reactions (e.g., Suzuki-Miyaura) using iodopyridine precursors and thiophene derivatives. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and solvent polarity to enhance regioselectivity. Monitor reaction progress via TLC and HPLC. For purification, employ column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via NMR (¹H/¹³C) and mass spectrometry .
- Key Parameters : Temperature control (60–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for iodide:thiophene).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Techniques :
- ¹H/¹³C NMR : Identify substitution patterns via chemical shifts (e.g., iodopyridine protons at δ 7.5–8.5 ppm, thiophene protons at δ 6.5–7.2 ppm).
- IR Spectroscopy : Confirm C-I (500–600 cm⁻¹) and C-S (700–800 cm⁻¹) bonds.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns.
Q. How can computational modeling predict the electronic properties of this compound for materials science applications?
- Approach : Use density functional theory (DFT) to calculate HOMO-LUMO gaps, polarizability, and charge distribution. Software like Gaussian or ORCA can model π-conjugation effects between pyridine and thiophene moieties. Validate results against experimental UV-Vis and cyclic voltammetry data .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported reactivity or spectroscopic data for this compound derivatives?
- Strategies :
- Systematic Reproducibility : Replicate experiments under standardized conditions (e.g., solvent purity, catalyst batch).
- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELX ) to confirm molecular geometry and rule out polymorphism.
- Data Aggregation : Compare results across multiple studies using tools like Mercury for structural overlays and statistical analysis of bond lengths/angles.
Q. What challenges arise in crystallographic structure determination of halogenated pyridine-thiophene hybrids, and how can they be mitigated?
- Challenges :
- Disorder in Halogen Positions : Iodo groups may exhibit rotational disorder.
- Weak Diffraction : Heavy atoms (I) can dominate scattering, masking lighter atoms (S, N).
Q. What mechanistic insights guide the use of this compound in cross-coupling reactions for drug discovery?
- Mechanistic Analysis :
- Oxidative Addition : Pd⁰ catalysts activate the C-I bond, with rate dependence on solvent polarity (DMF > THF).
- Transmetallation : Thiophene coordination stabilizes intermediates; monitor via in-situ IR.
Q. How can researchers assess the environmental impact or toxicity of this compound during early-stage development?
- Protocols :
- Ecotoxicity Screening : Use in silico tools (e.g., TEST, ECOSAR) to predict biodegradability and bioaccumulation.
- In-Vitro Assays : Test cytotoxicity (MTT assay) and genotoxicity (Ames test) with relevant cell lines.
- Limitations : Data gaps in persistence (e.g., soil mobility) require experimental validation under OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
